D-Phenylalanine, N-acetyl-alpha-methyl-

Description

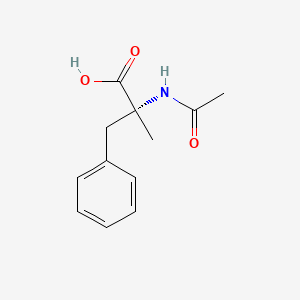

D-Phenylalanine, N-acetyl-alpha-methyl- is a chemically modified derivative of D-phenylalanine, characterized by two structural alterations:

- N-acetylation: The amino group (-NH₂) is substituted with an acetyl group (-COCH₃).

- Alpha-methylation: A methyl group (-CH₃) is introduced at the alpha carbon adjacent to the carboxyl group.

This compound combines the stereospecificity of the D-enantiomer with enhanced metabolic stability and lipophilicity due to its modifications.

Properties

CAS No. |

14603-96-4 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.256 |

IUPAC Name |

(2R)-2-acetamido-2-methyl-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-12(2,11(15)16)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,14)(H,15,16)/t12-/m1/s1 |

InChI Key |

JOEYNSDLNJDQLI-GFCCVEGCSA-N |

SMILES |

CC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Analgesic Properties

Mechanism of Action:

D-Phenylalanine has been shown to provide significant analgesic effects by inhibiting the breakdown of enkephalins, thereby increasing their levels in the brain. This action can lead to prolonged analgesia, making it a candidate for treating chronic pain conditions.

Case Study:

In a study involving alcoholic C57/blk mice, administration of D-Phenylalanine over 18 days resulted in increased endorphin levels in the pituitary and striatum. This increase correlated with a significant reduction in alcohol consumption among genetically predisposed mice, suggesting potential applications in addiction therapy .

Combination Therapies

Recent research has explored the combination of D-Phenylalanine with other compounds such as N-acetyl-L-cysteine (NAC). This combination aims to induce dopamine homeostasis and may have implications for treating Reward Deficiency Syndrome (RDS). The synergistic effect is hypothesized to enhance dopamine release and stabilization through different mechanisms within the brain's reward circuitry .

Synthesis and Production

Synthetic Methods:

The production of N-acetyl-D-phenylalanine involves several methods including enzymatic hydrolysis and racemization processes. For example, one method utilizes microbial serine proteinases to selectively produce D-phenylalanine from racemic mixtures .

Yield Efficiency:

A notable process reported yields of over 96% optical purity for N-acetyl-D-phenylalanine methyl ester through careful control of reaction conditions, highlighting its feasibility for pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Acetyl-D-phenylalanine (NAPA)

- Structure : Lacks the alpha-methyl group but shares N-acetylation .

- Therapeutic Use : Studied for osteoarthritis due to its ability to downregulate pro-inflammatory cytokines (e.g., TNF-R1, TRAF-6) .

DL-Phenylalanine, N-acetyl- (Afalanine)

- Functional Role : Used in peptide synthesis and as a chiral building block. Its racemic nature may reduce stereochemical specificity compared to the pure D-form.

4-Acetyl-L-phenylalanine

- Structure: Acetyl group on the para position of the phenyl ring instead of the amino group; L-enantiomer .

- Applications : Primarily used in protein engineering (e.g., incorporation into antibodies via genetic code expansion).

D-Phenylalanine (Parent Compound)

- Structure : Unmodified D-enantiomer .

- Solubility : Lower aqueous solubility compared to D-proline, limiting therapeutic dosing .

Pharmacokinetic and Pharmacodynamic Differences

Key Observations :

- Stereochemistry : The D-configuration in the target compound may confer distinct receptor-binding specificity versus L-forms (e.g., 4-Acetyl-L-phenylalanine) .

Research Findings and Clinical Implications

- Enzyme Kinetics: PEGylated D-amino acid oxidase (PEG-fDAO) shows higher activity toward D-phenylalanine (Vmax ~3× higher than D-proline), though solubility limitations necessitate lower dosing . Alpha-methylation could mitigate this by altering hydrophobicity.

- Pain Management : D-Phenylalanine enhances opioid-mediated analgesia in preclinical models, suggesting that N-acetyl-alpha-methyl derivatives may amplify this effect via prolonged half-life .

- Toxicity Considerations : PEG-fDAO’s stability (t1/2 = 33.68 h) raises concerns about repeated dosing toxicity; structural modifications like acetylation/methylation could optimize pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for producing D-phenylalanine, N-acetyl-alpha-methyl- in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing modified amino acids like N-acetyl-alpha-methyl-D-phenylalanine. Key steps include:

- Resin Activation : Use Fmoc-protected D-phenylalanine anchored to Wang resin.

- Methylation : Introduce the alpha-methyl group via reductive alkylation with formaldehyde and sodium cyanoborohydride under inert conditions .

- Acetylation : Protect the N-terminus with acetic anhydride in dimethylformamide (DMF).

- Cleavage : Release the product using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane).

Purification involves reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can researchers validate the enantiomeric purity of N-acetyl-alpha-methyl-D-phenylalanine?

- Methodological Answer :

- Chiral HPLC : Use a Chirobiotic T column (Astec) with a mobile phase of methanol/ammonium acetate (10 mM, pH 5.0). Retention times distinguish D- and L-enantiomers .

- Circular Dichroism (CD) : Measure CD spectra at 220–250 nm; D-isomers exhibit inverse ellipticity compared to L-forms .

- NMR Spectroscopy : Compare chemical shifts of α-protons (D-isomers typically show downfield shifts due to stereoelectronic effects) .

Q. What safety protocols are critical when handling N-acetyl-alpha-methyl-D-phenylalanine?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA).

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Advanced Research Questions

Q. How does the alpha-methyl modification impact the pharmacokinetics and enzymatic stability of D-phenylalanine derivatives?

- Methodological Answer :

- Enzymatic Degradation Assays : Incubate the compound with proteases (e.g., chymotrypsin) and measure residual activity via LC-MS. Alpha-methyl groups reduce cleavage rates by ~40% compared to non-methylated analogs .

- Pharmacokinetic Profiling : In murine models, the methyl group increases plasma half-life (t1/2 = 8.2 h vs. 4.5 h for unmethylated D-phenylalanine) due to steric hindrance of hepatic enzymes .

- Solubility : Alpha-methylation decreases aqueous solubility (0.8 mg/mL vs. 12 mg/mL for D-phenylalanine), requiring formulation with cyclodextrins or PEGylation for in vivo studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for D-phenylalanine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Conduct assays across a broad concentration range (1 nM–10 mM) to identify non-linear effects. For example, N-acetyl-alpha-methyl-D-phenylalanine shows biphasic modulation of MMP3 activity (activation at <100 µM, inhibition at >500 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to targets like IL-6 receptors. Discrepancies in reported IC50 values may arise from buffer ionic strength (e.g., Kd varies from 2.3 µM in PBS to 9.8 µM in Tris-HCl) .

- Structural Dynamics : Use molecular dynamics simulations to correlate conformational flexibility (e.g., rotameric states of the benzene ring) with functional variability .

Q. How can researchers optimize biosynthetic pathways for scalable production of N-acetyl-alpha-methyl-D-phenylalanine?

- Methodological Answer :

- Metabolic Engineering : Engineer E. coli with heterologous D-amino acid transaminases (e.g., from Bacillus subtilis) and acetyltransferases. Overexpress feedback-resistant variants of chorismate mutase to enhance precursor flux .

- Fermentation Optimization : Use glucose-limited fed-batch fermentation (pH 7.0, 37°C) with in situ product removal via ion-exchange resins. Achieves titers of 18 g/L, a 3.5-fold improvement over batch cultures .

- Enzyme Immobilization : Immobilize N-acetyltransferase on silica nanoparticles, improving catalyst reuse (8 cycles with <15% activity loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.